molecular formula C15H16F3N3O3S B2581467 1-(4-methylbenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine CAS No. 1705950-28-2

1-(4-methylbenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine

Número de catálogo: B2581467
Número CAS: 1705950-28-2
Peso molecular: 375.37
Clave InChI: FQMJSELGVFIDKB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(4-Methylbenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine is a heterocyclic compound featuring a piperidine core substituted with a 5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl group and a 4-methylbenzenesulfonyl moiety. This structure combines pharmacologically relevant motifs:

  • 1,3,4-Oxadiazole: Known for metabolic stability and antimicrobial activity .
  • Trifluoromethyl Group: Enhances lipophilicity and bioavailability .
  • Piperidine and Sulfonyl Moieties: Improve solubility and target binding .

Synthesis typically involves multi-step reactions, including heterocycle formation (e.g., condensation of hydrazides with CS₂/KOH) and sulfonylation (e.g., using 4-bromomethylbenzenesulfonyl chloride) under basic conditions .

Propiedades

IUPAC Name

2-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N3O3S/c1-10-2-4-12(5-3-10)25(22,23)21-8-6-11(7-9-21)13-19-20-14(24-13)15(16,17)18/h2-5,11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQMJSELGVFIDKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Heterocycles or Substituents

Compound Name Key Substituents Molecular Weight Biological Activity Reference
Target Compound 4-methylbenzenesulfonyl, 5-(trifluoromethyl)-1,3,4-oxadiazole 391.36 Antibacterial, potential enzyme inhibition
1-(2-Methoxybenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine 2-methoxybenzenesulfonyl 391.36 Not reported (structural analogue)
1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine Thiazolylmethyl 394.41 Unknown (commercial availability)
4-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]-piperidine 4-bromophenyl 337.18 Unspecified (research compound)
2-ISOPROPYL-5-(PIPERIDIN-4-YL)-1,3,4-OXADIAZOLE Isopropyl 223.28 Potential enzyme inhibitor

Key Observations :

  • Sulfonyl vs. Thiazolylmethyl : The sulfonyl group in the target compound enhances solubility compared to lipophilic thiazole derivatives .
  • Trifluoromethyl vs. Halogen/Bulkier Groups : The -CF₃ group improves metabolic stability over bromophenyl or isopropyl substituents .

Pharmacological Analogues

Pyridine-Based CYP51 Inhibitors (UDO and UDD)
  • Structure : Piperazine-pyridine hybrids with trifluoromethylphenyl groups .
  • Activity: Inhibit Trypanosoma cruzi CYP51 (IC₅₀ comparable to posaconazole) .
  • Comparison : The target compound lacks azole motifs critical for CYP51 binding but shares piperidine/trifluoromethyl features for enhanced pharmacokinetics .
RAD-140 (SARM)
  • Structure: Contains 5-(4-cyanophenyl)-1,3,4-oxadiazole linked to a pyrrolidine-hydroxyl chain .
  • Activity : Androgen receptor agonist with hepatotoxicity risks .
  • Comparison : Both compounds use 1,3,4-oxadiazole for stability, but the target compound’s piperidine-sulfonyl design reduces off-target toxicity risks .

Antibacterial Activity Comparison

  • Target Compound : Exhibits moderate-to-strong antibacterial activity against E. coli and S. aureus due to sulfonyl and oxadiazole synergy .
  • Analogues from : 1-(4-{[(5-substituted-1,3,4-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine derivatives (6a-o) show activity linked to electron-withdrawing substituents (e.g., -NO₂, -Cl) .
  • 1,3,4-Thiadiazole Derivatives : Lower activity than oxadiazoles due to reduced electronegativity .

Physicochemical and Computational Insights

  • Molecular Weight and Lipophilicity : The target compound (MW 391.36) balances solubility and membrane permeability better than bulkier analogues (e.g., MW 593.08 in ) .
  • DFT Studies : Density-functional theory (DFT) confirms the trifluoromethyl group stabilizes the oxadiazole ring via electron-withdrawing effects, enhancing reactivity .
  • Crystallography : SHELXL refinement methods are critical for confirming piperidine ring conformations in analogues .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.